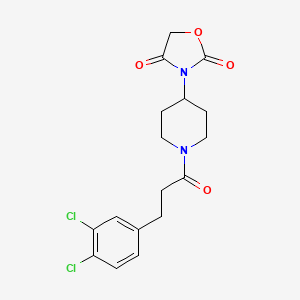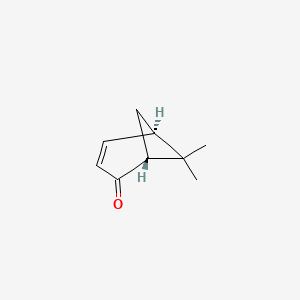
(+)-Apoverbenone
Descripción general
Descripción
(+)-Apoverbenone is a natural product that belongs to the family of sesquiterpenes. It is a bicyclic compound with a molecular formula of C15H22O. This compound was first isolated from the fungus Hypomyces subiculosus in 1989. Since then, it has been the subject of extensive research due to its potential therapeutic applications.
Aplicaciones Científicas De Investigación
Chiral Source in Enantioselective Synthesis : (+)-Apoverbenone has been noted for its potential use as a chiral source in enantioselective synthesis. A study demonstrated the preparation of optically active this compound from (+)-nopinone, emphasizing its potential utility in synthetic organic chemistry (Kosugi, Ku, & Kato, 1998).
Preparation Methodology : Another study focused on the preparation of this compound by dehydrobromination of a bromo-ketone, showcasing a method to obtain apoverbenone with high optical purity (Grimshaw, Grimshaw, & Juneja, 1972).
Electrochemical Reduction Studies : Electrochemical reactions of apoverbenone have been studied, revealing that its reduction in aqueous solutions leads to the formation of diketonic dimers and a triketonic trimer, contributing to the understanding of its reactivity and stability (Grimshaw & Juneja, 1972).
Diels-Alder Reactions : The thermal and catalyzed Diels-Alder reactions of this compound have been investigated, providing insights into its chemical properties and potential applications in synthetic chemistry (Gacs-Bait & Matchytka, 1991).
Cannabinoid Synthesis : Several studies have used this compound as a starting material for the synthesis of cannabinoids, demonstrating its role in the generation of complex organic compounds (Tius & Kannangara, 1990), (Wu & Huffman, 1991), (Huffman et al., 1991).
Enantiomer Resolution : The resolution of enantiomers through crystallization with chiral hosts using apoverbenone further highlights its importance in stereochemistry and enantioselective processes (Toda et al., 1995).
General Chemical Transformations : Studies have also focused on the transformation of this compound into other chemical compounds, demonstrating its versatility as a precursor in organic syntheses (Watanabe, Awen, & Kato, 1993).
Propiedades
IUPAC Name |
(1R,5R)-6,6-dimethylbicyclo[3.1.1]hept-3-en-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O/c1-9(2)6-3-4-8(10)7(9)5-6/h3-4,6-7H,5H2,1-2H3/t6-,7-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNPXUZFTLBPVNP-BQBZGAKWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC1C(=O)C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H]2C[C@H]1C(=O)C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
35408-03-8 | |
| Record name | (1R,5R)-6,6-dimethylbicyclo[3.1.1]hept-3-en-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

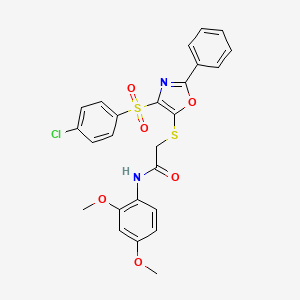
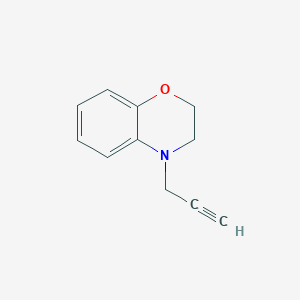
![1-({[4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-1,2,3,4-tetrahydroquinoline](/img/structure/B2804082.png)

![Ethyl 4-[2-[6-(4-ethylphenyl)pyridazin-3-yl]sulfanylacetyl]piperazine-1-carboxylate](/img/structure/B2804084.png)
![N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-[(2-chlorophenyl)methyl]oxamide](/img/structure/B2804085.png)
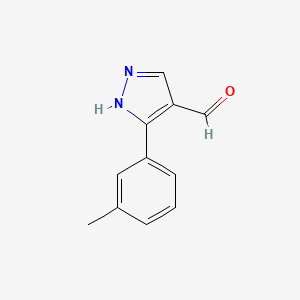
![4-[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrazolo[1,5-a]pyrazine](/img/structure/B2804088.png)
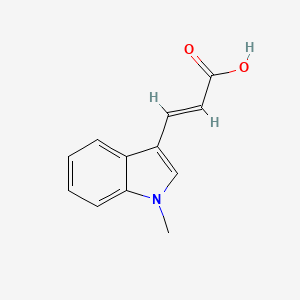
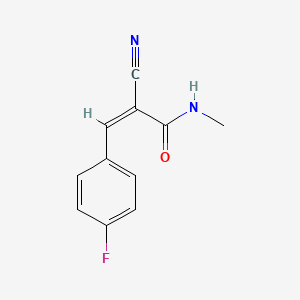
![(E)-7-(but-2-en-1-yl)-1-(2-ethoxyethyl)-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2804094.png)
![1-[(3-Nitrophenyl)methyl]-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine-2,4-dione](/img/no-structure.png)
![N-Cyclohexyl-2-(5-m-tolyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide](/img/structure/B2804099.png)
